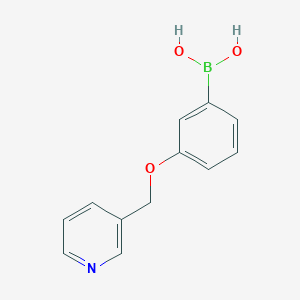
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid is an organic compound belonging to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-3-ylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-ylmethoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents
Temperature: Typically conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative
Reduction: Formation of the corresponding boronate ester
Substitution: Nucleophilic substitution reactions at the pyridine ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Phenol derivatives
Reduction: Boronate esters
Substitution: Substituted pyridine derivatives
Applications De Recherche Scientifique
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, including polymers and optoelectronic devices.
Mécanisme D'action
The mechanism of action of (3-(Pyridin-3-ylmethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as a reversible covalent inhibitor by forming a complex with the active site of enzymes, such as proteasomes . This interaction disrupts the normal function of the enzyme, leading to the inhibition of its activity. The boronic acid group plays a crucial role in this mechanism by forming a stable complex with the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the pyridin-3-ylmethoxy group, making it less versatile in certain applications.
(4-Chloro-3-(pyridin-3-ylmethoxy)phenyl)boronic acid: Contains a chloro substituent, which can alter its reactivity and applications.
Borinic acids: Have different structural features and reactivity compared to boronic acids.
Uniqueness
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid is unique due to the presence of the pyridin-3-ylmethoxy group, which enhances its reactivity and allows for a broader range of applications in synthetic chemistry and biological research. This structural feature also provides additional sites for functionalization, making it a valuable compound for the development of new materials and drugs.
Propriétés
Numéro CAS |
1313760-32-5 |
|---|---|
Formule moléculaire |
C12H12BNO3 |
Poids moléculaire |
229.04 g/mol |
Nom IUPAC |
[3-(pyridin-3-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10/h1-8,15-16H,9H2 |
Clé InChI |
YGFWCYBQFGHWFP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)OCC2=CN=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


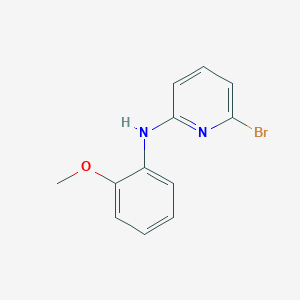
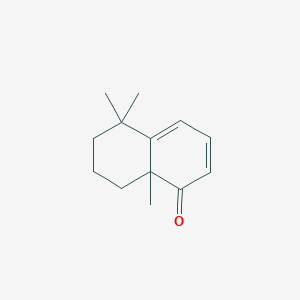

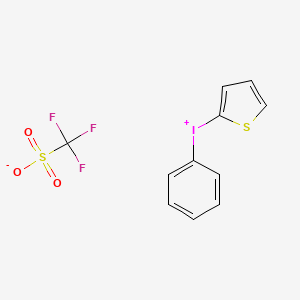
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)


![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

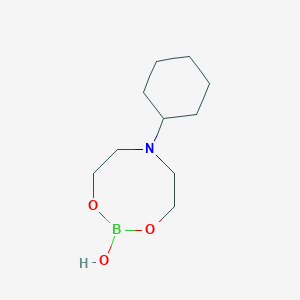
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
